molecular formula C₂₅H₅₀O₄ B1662700 Monodocosanoin CAS No. 30233-64-8

Monodocosanoin

Cat. No. B1662700
CAS RN: 30233-64-8
M. Wt: 414.7 g/mol
InChI Key: BYNVYIUJKRRNNC-UHFFFAOYSA-N
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Description

Monodocosanoin is a monoacylglycerol that contains docosanoic acid . It is a solid formulation and is not intended for human or veterinary use .


Molecular Structure Analysis

Monodocosanoin has the molecular formula C25H50O4 and a formula weight of 414.7 . Its formal name is docosanoic acid, monoester with 1,2,3-propanetriol . The InChi Code for Monodocosanoin is InChI=1S/2C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-24(22-26)23-27/h2*24,26-27H,2-23H2,1H3 .


Physical And Chemical Properties Analysis

Monodocosanoin is a solid formulation . It is soluble when heated in chloroform and dichloromethane .

Scientific Research Applications

Biomedical Applications of Chitin and Chitosan

Chitin, and its deacetylated counterpart chitosan, have been extensively studied for their potential biomedical applications. These naturally occurring polymers have shown promise in various areas such as wound dressing materials, drug delivery vehicles, and tissue engineering. The research on chitin and chitosan, which are structurally related to monodocosanoin, provides insights into the possibilities of using monodocosanoin in similar biomedical applications (Khor & Lim, 2003).

Drug Discovery and Pharmacology

Monodocosanoin, like many other compounds, can play a role in the drug discovery process. The history and evolution of drug research, which has been increasingly guided by pharmacology and clinical sciences, highlight the importance of exploring new compounds for potential therapeutic applications. Monodocosanoin's chemical properties could make it a candidate for further pharmacological evaluation (Drews, 2000).

Applications in Ocular Pharmacokinetics

The field of ocular drug delivery, which deals with the administration of drugs to treat eye diseases, faces many challenges due to the protective barriers of the eye. Monodocosanoin, with its unique properties, could be explored for its potential in ocular pharmacokinetics, especially in delivering therapeutic agents effectively to the eye (Urtti, 2006).

Synthetic Oligosaccharides and Glycoconjugate Research

Monodocosanoin could potentially contribute to the field of synthetic oligosaccharides and glycoconjugate research. This area focuses on creating probes for biological research and leads for drug and vaccine discovery. Given monodocosanoin's structure, it may be useful in the synthesis of these complex molecules (Boltje, Buskas, & Boons, 2009).

properties

IUPAC Name

2,3-dihydroxypropyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMWKBLSFKFYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015809
Record name 1-Monobehenoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyceryl behenate

CAS RN

30233-64-8, 77538-19-3, 6916-74-1
Record name Glyceryl monobehenate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl behenate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosanoic acid, monoester with 1,2,3-propanetriol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Monobehenoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosanoic acid, ester with 1,2,3-propanetriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Docosanoic acid, monoester with glycerol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL MONOBEHENATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glyceryl behenate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032296
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Typically, about 118 kg of a mixture of C10:0 and C8:0 fatty acids (55:45 weight ratio) was preheated to the esterification temperature. This fatty acid mixture was used to esterify about 16.8 kg of monobehenin at a 18:1 acid to monobehenin mole ratio at esterification temperatures in the range of 174°-210° C. for 1.5 to 3.5 hours. (The monobehenin was commercially produced by molecular distillation of behenic acid/glycerol reaction products and comprised 98.1% monoglyceride, 0.5% diglyceride, 0.1% free glycerol, and 0.3% diglycerol.) The monobehenin was added incrementally as a powder over a 10 minute period to the melted fatty acids. Vigorous agitation (571 m./min. tip speed) and a nitrogen gas sparging rate of 1.4-2.1 liter/min. per liter of reaction mixture was used to remove the water generated during the esterification. The light fatty acids were refluxed by the partial condenser operated at 110° C., while generated water was condensed by the total condenser at 40° C. The esterification progress was monitored by thin layer chromatography (TLC) using high performance silica plates and a 75% petroleum ether/25% diethyl ether/1% acetic acid development solvent, followed by charring with 5% phosphomolybdic acid in anhydrous methanol. The esterification were stopped after complete elimination of diglycerides (i.e. measured level typically less than 0.4%). Composite analyses of the six esterification indicated a 6.4% MMM, 89.9% MML/MLM and 3.7% MML/LML triglyceride composition (average) in the reaction mixture. (As determined by CNP (acid free basis), "MMM"≤C24 to C34, "MML/MLM"=C36 to C44, and "MLL/LML"C46 to C56.) The free fatty acid profiles for the reaction mixtures were determined to be 42.9% C8:0, 56.2% C10:0, 0.7% C12:0, and 0.2% C22:0 fatty acids (average), which suggests minimal long chain fatty acid hydrolysis occurred under these esterification conditions. (As determined by free fatty acid profiles, "long chain fatty acid"=combined C20:0C22:0 and C24:0.)
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118 kg
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16.8 kg
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Yield
0.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Fontell - Colloïd and polymer science, 1990 - Springer
Cubic liquid crystalline phases are common in surfactant and surfactant-like lipid systems at temperatures above the Krafft point. They are optically isotropic and very stiff. Therefore, …
Number of citations: 467 link.springer.com
D Duarte, C Galhano, MC Dias, P Castro… - International Journal of …, 2023 - Taylor & Francis
The continued use of synthetic herbicides to control weeds leads to environmental pollution and health issues. Consequently, chemical formulations have been increasingly banned. …
Number of citations: 1 www.tandfonline.com
O Bogojevic, Y Zhang, CD Wolff, JV Nygaard… - Available at SSRN … - papers.ssrn.com
A sustainable and green approach is developed with great promise for new scientific breakthrough, in increasing mechanism understanding for scalable synthesis of novel and complex …
Number of citations: 0 papers.ssrn.com
O Bogojevic, Y Zhang, CD Wolff, JV Nygaard, L Wiking… - iScience, 2023 - cell.com
A sustainable and green approach was developed for the scalable synthesis of uncommon naturally occurring phospholipid species, hemi-bis(monoacylglycero)phosphates (Hemi-…
Number of citations: 2 www.cell.com
CSD Oliveira, P Moreira, J Resende, MT Cruz… - International Journal of …, 2020 - mdpi.com
Acacia dealbata biomass, either from forest exploitation or from the management of invasive species, can be a strategic topic, namely as a source of high-value compounds. In this sense…
Number of citations: 18 www.mdpi.com

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